molecular formula C9H8N2O2 B2399243 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1428929-59-2

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B2399243
CAS RN: 1428929-59-2
M. Wt: 176.175
InChI Key: FDUHDORMJBWQCC-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in scientific literature . The synthesis process involves several steps, including the deprotection of the SEM group of the compound, followed by alkalization in the presence of 1,2-diaminoethane .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a carboxylic acid group at the 5-position and a methyl group at the 2-position .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can participate in chemical reactions that inhibit these receptors.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 132.163 Da, a density of 1.2±0.1 g/cm3, and a molar refractivity of 41.4±0.3 cm3 . The compound also has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, highlighting their potential in developing antibacterial agents (Toja et al., 1986).
  • Another study described a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, using palladium-catalyzed cyanation/reduction and selective monodechlorination processes (Wang et al., 2006).

properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUHDORMJBWQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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